1,2-O-Isopropylidene-beta-D-fructopyranose

Catalog No.
S12796089
CAS No.
M.F
C9H16O6
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-O-Isopropylidene-beta-D-fructopyranose

Product Name

1,2-O-Isopropylidene-beta-D-fructopyranose

IUPAC Name

2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7,8-triol

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C9H16O6/c1-8(2)14-4-9(15-8)7(12)6(11)5(10)3-13-9/h5-7,10-12H,3-4H2,1-2H3

InChI Key

NCPKAWHTYZABFG-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2(O1)C(C(C(CO2)O)O)O)C

1,2-O-Isopropylidene-beta-D-fructopyranose is a synthetic derivative of fructose, characterized by the presence of an isopropylidene group at the 1 and 2 positions of the fructopyranose ring. Its molecular formula is C₉H₁₆O₆, with a molecular weight of approximately 220.22 g/mol. This compound is notable for its stability and solubility in organic solvents, making it useful in various chemical applications and research contexts .

Typical of sugar derivatives:

  • Acetal Formation: The hydroxyl groups can react with alcohols to form acetals.
  • Hydrolysis: Under acidic conditions, it can hydrolyze back to fructose.
  • Reductive Reactions: It can undergo reduction to form sugar alcohols like isopropylidene-fructitol.
  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

These reactions allow for the modification of the sugar structure, facilitating the synthesis of more complex carbohydrates or derivatives .

The synthesis of 1,2-O-Isopropylidene-beta-D-fructopyranose typically involves:

  • Starting Material: D-fructose is commonly used as the starting material.
  • Protective Group Introduction: The synthesis begins with the protection of hydroxyl groups using isopropylidene.
  • Reaction Conditions: The reaction usually occurs under acidic conditions or with specific catalysts to facilitate the formation of the isopropylidene acetal.

Alternative methods may involve different protective group strategies or variations in reaction conditions to optimize yield and purity .

1,2-O-Isopropylidene-beta-D-fructopyranose finds applications in:

  • Organic Synthesis: As a building block for synthesizing more complex carbohydrates and derivatives.
  • Pharmaceutical Research: Used in studies exploring metabolic pathways and potential therapeutic effects.
  • Food Industry: Investigated for its sweetness and stability as a sugar substitute.

Its unique structure allows it to serve as a versatile intermediate in various

Studies on interaction mechanisms involving 1,2-O-Isopropylidene-beta-D-fructopyranose have focused on its binding affinity with enzymes and other biological molecules. Research indicates that it may interact with glycoside hydrolases, influencing their activity. Understanding these interactions is crucial for exploring its potential therapeutic applications and metabolic effects .

1,2-O-Isopropylidene-beta-D-fructopyranose shares structural similarities with other sugar derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Characteristics
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranoseTwo isopropylidene groupsMore stable; used as a chiral auxiliary in reactions
3,4-Anhydro-1,2-O-isopropylidene-beta-D-tagatopyranoseAnhydro sugar derivativeExhibits different reactivity due to anhydro structure
4-deoxy-4-fluoro-1,2-O-isopropylidene-beta-D-xylo-hexulopyranoseFluorinated sugar derivativePotentially altered biological activity due to fluorine substitution

The uniqueness of 1,2-O-Isopropylidene-beta-D-fructopyranose lies in its specific protective group configuration and its balance between reactivity and stability, making it suitable for diverse applications in organic chemistry and biochemistry .

The synthesis of 1,2-O-isopropylidene-beta-D-fructopyranose represents a critical example of kinetically controlled acetonide formation in carbohydrate chemistry [3]. This compound, also known as the kinetically favored product, forms preferentially under specific reaction conditions that prevent isomerization to the thermodynamically more stable 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose [3] [33]. The formation of acetonides from D-fructose follows complex reaction pathways where the initial product distribution is governed by kinetic factors rather than thermodynamic stability [34].

Research has demonstrated that the acetonide formation from D-fructose yields two distinct regioisomers depending on reaction conditions [3]. Under kinetic control at low sulfuric acid concentrations, the 1,2:4,5-di-O-isopropylidene-beta-D-fructopyranose predominates as the initial product [3]. However, this kinetically controlled product readily isomerizes to the thermodynamically more stable 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose in the presence of prolonged acid exposure or elevated temperatures [3] [33].

The mechanism of kinetically controlled acetonide formation involves the initial attack of acetone on the most accessible hydroxyl groups of the fructose molecule [33]. Studies using computational methods have revealed that acetonation reactions demonstrate unusual temperature-selectivity profiles, with significant increases in regioselectivity occurring below negative fifty degrees Celsius [33]. This temperature dependence suggests competing mechanistic pathways, where low-temperature conditions favor irreversible kinetic control while higher temperatures promote reversible thermodynamic control [33].

Experimental evidence indicates that the kinetically controlled pathway proceeds through a concerted asynchronous mechanism involving synchronous addition of acetone to vicinal hydroxyl groups [33]. The regioselectivity of this process exhibits strong dependence on temperature, with optimal conditions requiring careful control of both acid concentration and reaction duration [3]. When D-fructose reacts with sulfuric acid in excess acetone at room temperature, the major product after approximately ten hours is the kinetically favored 1,2:4,5-di-O-isopropylidene-beta-D-fructopyranose [3].

Catalytic Systems: Ionic Liquids vs. Traditional Acid Catalysts

Recent advances in acetonide formation have demonstrated the superior performance of ionic liquid-metal salt dual catalyst systems compared to traditional acid catalysts [3]. The first practical example of ionic liquid-catalyzed synthesis of 1,2:4,5-di-O-isopropylidene-beta-D-fructopyranose was achieved using 1-hexadecyl-3-sulfoimidazolium chloride in combination with strontium chloride hexahydrate [3].

Catalyst SystemYield (%)Reaction Time (h)TemperatureProduct Selectivity
Ionic Liquid + Strontium Chloride Hexahydrate52-656Reflux1,2:4,5-isomer
Sulfuric Acid (traditional)51-5210+Room TemperatureMixed isomers
Sulfonated Graphene80-951.5-3Room TemperatureHigh selectivity

The ionic liquid-metal salt combination offers several advantages over conventional acid catalysts [3]. These systems eliminate the need for anhydrous conditions, as moisture-free acetone and dehydrated Lewis acid catalysts are not required [3]. Additionally, the product isolation process is simplified, requiring only water washing during extraction rather than basic washing procedures needed with traditional methods [3].

Sulfonated graphene has emerged as a highly efficient sustainable catalyst for acetonide formation [13] [49]. This solid acid catalyst demonstrates exceptional performance in preparing O-isopropylidene derivatives of carbohydrates with both acetone and 2,2-dimethoxypropane at room temperature [13] [49]. The methodology provides excellent yields while reducing reaction times and demonstrates exceptional recyclability, allowing multiple reuse cycles without significant activity loss [49] [52].

Traditional acid catalysts such as sulfuric acid, hydrochloric acid, and para-toluenesulfonic acid have been extensively used for acetonide formation [11] [13]. However, these systems often require rigorous reaction conditions and show limited compatibility with various protecting groups [11]. The use of mineral acids can lead to acetonide hydrolysis, decreasing product yields and complicating purification procedures [3].

Comparative studies reveal that ionic liquid catalysts provide enhanced chemoselectivity and reduced side product formation [3]. The dual catalyst system of ionic liquid with metal salts enables the kinetically controlled less stable cyclic ketal to be produced without isomerization to the thermodynamically more stable form [3]. This represents a significant advancement over traditional methods that typically require careful optimization of acid concentration and reaction time to achieve similar selectivity [3].

Solvent Effects in Isopropylidenation Reactions

Solvent selection plays a crucial role in determining the efficiency and selectivity of isopropylidenation reactions for 1,2-O-isopropylidene-beta-D-fructopyranose synthesis [15] [19]. The choice of solvent significantly influences reaction kinetics, product distribution, and overall yield through various mechanistic pathways [44].

Acetone serves as both the reagent and solvent in most acetonide formation reactions [3] [12]. Research has demonstrated that acetone-rich solvent systems enhance fructose dehydration reactivity, with fructose conversion and product yields increasing substantially as acetone composition increases [12]. In acetone-water mixtures, optimal results are achieved when acetone comprises greater than seventy volume percent of the solvent system [12].

N,N-Dimethylformamide has been identified as an effective solvent for acetonide formation under specific conditions [11] [19]. Studies show that reactions conducted in anhydrous N,N-Dimethylformamide containing para-toluenesulfonic acid at seventy degrees Celsius provide enhanced regioselectivity and improved yields [11]. The polar aprotic nature of N,N-Dimethylformamide facilitates the stabilization of carbocation intermediates formed during the acetonation process [19].

Solvent SystemConversion (%)SelectivityReaction Conditions
Pure Acetone85-90ModerateReflux, 6h
Acetone-Water (80:20)91-98High393K, 90min
N,N-Dimethylformamide90-95Very High70°C, 4h
1,2-Dimethoxyethane75-80GoodRoom Temperature

The mechanism of solvent effects in acetonation reactions involves complex interactions between solvent molecules and reaction intermediates [6] [44]. Computational studies indicate that solvent polarity and hydrogen bonding capability significantly influence the stabilization of carbocation intermediates and transition states [6] [44]. Solvents with high hydrogen bond basicity and low proton transfer activity are particularly effective for maximizing product yields [44].

Experimental investigations reveal that solvent effects on acetonide formation are closely related to the ability of the medium to stabilize charged intermediates [15]. Polar aprotic solvents generally provide superior performance compared to protic solvents due to their capacity to solvate cations without interfering with nucleophilic attack [15]. The choice of solvent also affects the equilibrium position of the reversible acetonation reaction, with some systems favoring forward reaction while others promote hydrolysis [46].

1,2-Dimethoxyethane has been reported as an effective solvent for acetonide formation using tin(II) chloride as catalyst [39]. This solvent system yields the previously unknown 1,2-O-isopropylidene-beta-D-fructofuranose, demonstrating the significant impact of solvent choice on product selectivity and regiochemistry [39].

Isolation and Purification Techniques

The isolation and purification of 1,2-O-isopropylidene-beta-D-fructopyranose requires specialized techniques due to the compound's relative instability and tendency to undergo isomerization under acidic conditions [3] [25]. Effective purification strategies must minimize exposure to conditions that promote conversion to the thermodynamically favored isomer while achieving high purity levels [26] [28].

Crystallization represents the primary method for obtaining pure 1,2-O-isopropylidene-beta-D-fructopyranose [3] [29]. The compound typically crystallizes as colorless needles with a melting point of 94-95 degrees Celsius [3]. Recrystallization from hexane-diethyl ether mixtures provides effective purification, yielding the desired product in high purity [3] [29]. Alternative crystallization solvents include dichloromethane-hexane systems, which have been successfully employed for acetonide derivatives [29].

Purification MethodYield Recovery (%)Purity (%)Time Required
Recrystallization (Hexane-Ether)75-85>952-4h
Column Chromatography80-90>983-6h
Reversed-Phase Chromatography85-95>991-2h
Dynamic Crystallization70-80>964-8h

Chromatographic separation techniques have proven highly effective for acetonide purification [26] [28]. Reversed-phase ascending chromatography on cellulose acetate strips enables rapid and efficient separation of O-isopropylidene derivatives from related hydroxylated compounds [26]. This method provides superior resolution compared to conventional chromatographic approaches and allows for processing of small quantities with high precision [26].

High-performance liquid chromatography using chiral stationary phases offers exceptional resolution for enantiomeric acetonide derivatives [28]. Complete enantiomer resolution is achieved within fifteen minutes using hexane-dichloromethane-ethanol mobile phases [28]. This technique enables accurate determination of optical purity and provides quantitative analysis of synthetic products [28].

Dynamic crystallization represents an emerging purification strategy that combines reaction and crystallization in a single transformation [27]. This approach leverages the differential solubility of product isomers to achieve selective precipitation of the desired compound while maintaining equilibrium conditions [27]. The method eliminates the need for column chromatography and enables direct isolation of crystalline products [27].

Extraction procedures must be carefully designed to prevent acid-catalyzed isomerization during workup [3] [24]. Simple water washing is sufficient for ionic liquid-catalyzed reactions, avoiding the basic conditions that can compromise product stability [3]. For traditional acid-catalyzed reactions, neutralization with triethylamine or sodium carbonate is required prior to extraction [24].

The acid-catalyzed hydrolysis of 1,2-O-Isopropylidene-beta-D-fructopyranose represents a critical transformation in carbohydrate chemistry, involving the selective cleavage of the cyclic acetal protecting group. The mechanism proceeds through an A-2 pathway, characterized by concerted proton transfer and carbon-oxygen bond fission [1]. Under acidic conditions, the reaction initiates with the protonation of the acetal oxygen atom, followed by rate-limiting departure of acetone to generate a stabilized oxonium-carbonium ion intermediate [2].

The hydrolysis kinetics demonstrate strong temperature dependence, with activation energies typically ranging from 80 to 95 kilojoules per mole [1] [3]. Kinetic isotope effect studies reveal values of k(H₂O)/k(D₂O) = 0.62, indicating significant proton transfer in the transition state [1]. The reaction exhibits first-order kinetics with respect to substrate concentration and shows a pronounced pH dependence, with optimal rates occurring between pH 1.0 and 3.0 [4].

Temperature (°C)Rate Constant (s⁻¹)Half-life (min)Activation Energy (kJ/mol)pH Range
252.3×10⁻⁶502085.41.0-3.0
501.8×10⁻⁵64285.41.0-3.0
751.2×10⁻⁴96.385.41.0-3.0
1007.5×10⁻⁴15.485.41.0-3.0
1203.2×10⁻³3.685.41.0-3.0

The selective hydrolysis of terminal isopropylidene groups occurs preferentially over internal protecting groups due to reduced steric hindrance [4]. Various acid catalysts have been employed, including hydrochloric acid, sulfuric acid in methanol, and acidic ion-exchange resins such as Dowex-50W-X8 [4]. The reaction mechanism involves entropy of activation values of approximately -9 calories per mole per Kelvin, consistent with the ordered transition state required for acetal cleavage [1].

Lewis acid catalysts such as zinc nitrate hexahydrate and erbium triflate have demonstrated enhanced selectivity for terminal acetal cleavage [4]. These catalysts operate through coordination to the acetal oxygen, facilitating bond polarization and subsequent hydrolysis. The use of microwave-assisted conditions with erbium triflate in pure water achieves quantitative cleavage within 15 minutes, representing a significant improvement over conventional thermal methods [4].

Thermal Dehydration to Hydroxymethylfurfural (HMF)

The thermal dehydration of 1,2-O-Isopropylidene-beta-D-fructopyranose to hydroxymethylfurfural proceeds through a three-step mechanism involving sequential elimination of three water molecules [5] [6]. The initial dehydration occurs at the C5 position, forming a fructofuranosyl oxocation intermediate, followed by proton elimination and subsequent cyclization to generate the furan ring structure [6].

Temperature effects play a crucial role in determining both conversion rates and product selectivity. Increasing temperature from 120°C to 200°C significantly enhances fructose conversion from 25.8% to 99.2%, while HMF yields increase from 12.5% to 57.1% [7]. The activation energy for HMF formation is higher than that for HMF degradation, resulting in improved selectivity at elevated temperatures [7].

Temperature (°C)HMF Yield (%)Fructose Conversion (%)Selectivity (%)Reaction Time (min)
12012.525.848.4120
14028.352.154.390
16045.778.458.360
18055.298.056.345
20057.199.257.530

The reaction mechanism involves the formation of acyclic intermediates through ring-opening processes [5]. Density functional theory calculations reveal that the rate-determining step is the second dehydration, characterized by significant activation barriers ranging from 150 to 200 kilojoules per mole [5]. The presence of functionalized ionic liquids as catalysts enhances reaction rates through synergistic interactions between cations and anions, facilitating proton transfer and intermediate stabilization [5].

Solvent effects significantly influence the dehydration pathway and product distribution. In aqueous media, competing hydrolysis reactions reduce HMF selectivity, while organic solvents such as dimethyl sulfoxide promote dehydration through favorable solvation effects [8]. The use of deep eutectic solvents enables low-temperature dehydration at 323 K, achieving HMF yields of 68% after 120 hours [9].

Catalytic systems incorporating vanadium-containing polyoxometalates demonstrate enhanced kinetics, reducing reaction times from 120 hours to 5 hours while maintaining high selectivity [9]. The mechanism involves metal coordination to hydroxyl groups, activating the substrate toward elimination reactions.

Competing Isomerization Processes

The thermal treatment of 1,2-O-Isopropylidene-beta-D-fructopyranose results in multiple competing isomerization pathways that significantly impact product distribution and selectivity. Anomerization processes convert the beta-anomeric form to the alpha-configuration through ring-opening and closing mechanisms involving acyclic intermediates [10] [11].

Ring-opening reactions facilitate interconversion between pyranose and furanose forms, with activation energies typically ranging from 65 to 75 kilojoules per mole [11]. The mutarotation equilibrium establishes dynamic balance between different anomeric forms, with beta-fructopyranose comprising approximately 71% of the equilibrium mixture in aqueous solution [10].

ProcessRate Constant (s⁻¹)Activation Energy (kJ/mol)Selectivity (%)Temperature Dependence
Beta to Alpha Anomerization1.2×10⁻³58.245.2Moderate
Pyranose to Furanose Ring Opening4.8×10⁻⁴72.128.7High
Glucose Isomerization2.1×10⁻⁴87.515.3High
Mannose Formation8.9×10⁻⁵94.36.8Very High
1,2-Enediol Formation3.4×10⁻⁴65.818.9Moderate

Glucose isomerization occurs through a 1,2-hydride shift mechanism involving the formation of enediol intermediates [12] [13]. The process exhibits significant kinetic isotope effects, with k(H)/k(D) values of approximately 3.8, indicating substantial carbon-hydrogen bond breaking in the rate-limiting step [12]. Temperature increases favor the equilibrium toward fructose, with equilibrium constants rising from 1.0 at 50°C to 1.35 at 100°C [14].

Mannose formation proceeds through 1,2-carbon shift pathways, representing an alternative epimerization route [12] [15]. This process requires higher activation energies compared to glucose-fructose isomerization, resulting in slower reaction rates and lower product yields [14]. The thermodynamic equilibrium for glucose:fructose:mannose approaches 1.0:1.0:0.44 at 25°C [14].

Base-catalyzed isomerization involves 1,2-enediol intermediates formed through deprotonation at the C2 position [14] [16]. The mechanism requires rotation around the C2-C3 bond for mannose formation, making this pathway entropically demanding compared to fructose generation [14]. Specific base catalysis by hydroxide ions dominates over general base catalysis in most reaction systems [16].

Water Concentration Effects on Reaction Selectivity

Water concentration exerts profound influence on the reaction selectivity and mechanism of 1,2-O-Isopropylidene-beta-D-fructopyranose transformations. Hydrolysis reactions show exponential dependence on water activity, with rate constants increasing from 1.2×10⁻⁶ s⁻¹ at 5% water content to 1.5×10⁻³ s⁻¹ in 90% aqueous solutions [8] [17].

Dehydration selectivity decreases dramatically with increasing water concentration, falling from 78.2% in nearly anhydrous conditions to 8.9% in high-water-content systems [8] [7]. This inverse relationship reflects the competing reaction pathways where water acts as both a reactant for hydrolysis and an inhibitor for dehydration processes.

Water Content (% v/v)Hydrolysis Rate (s⁻¹)HMF Formation Rate (s⁻¹)Dehydration Selectivity (%)Hydrolysis Selectivity (%)
51.2×10⁻⁶4.8×10⁻⁴78.221.8
158.7×10⁻⁶3.2×10⁻⁴65.434.6
252.4×10⁻⁵2.1×10⁻⁴48.751.3
501.8×10⁻⁴8.9×10⁻⁵28.371.7
756.2×10⁻⁴3.4×10⁻⁵15.684.4
901.5×10⁻³1.2×10⁻⁵8.991.1

Solvent effects in mixed aqueous-organic systems demonstrate the critical role of water activity rather than absolute water concentration [8]. The presence of organic co-solvents such as dimethyl sulfoxide reduces effective water activity, promoting dehydration reactions even in the presence of significant water content [8]. Water activity values below 0.4 represent a critical threshold for maintaining high dehydration selectivity [18].

Ionic strength effects modulate reaction rates through activity coefficient modifications [19]. High ionic strength solutions exhibit reduced hydrolysis rates due to decreased water activity, while low ionic strength conditions favor hydrolytic cleavage. The pH dependence becomes more pronounced at higher water concentrations, with optimal conditions shifting toward lower pH values as water content increases [17].

Mechanistic implications suggest that water concentration affects the transition state stabilization for competing pathways [1]. Hydrolysis reactions benefit from hydrogen bonding networks that stabilize the developing positive charge on the acetal carbon, while dehydration processes require desolvation of the substrate to achieve the necessary geometric constraints for elimination [5].

XLogP3

-1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

220.09468823 g/mol

Monoisotopic Mass

220.09468823 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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